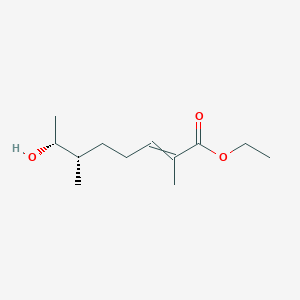
Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate is an organic compound with a unique structure that includes a hydroxy group and a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate typically involves the use of starting materials such as ethyl acetoacetate and specific chiral catalysts to ensure the correct stereochemistry. The reaction conditions often include controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the double bond may result in a fully saturated compound.
Wissenschaftliche Forschungsanwendungen
Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and double bond play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (5R,6S,7R)-6-ethyl-2,6,7-trimethyl-5-propylnonane
- 6-hydroxy-7-methoxy-2-[2-(3′-hydroxy-4′-methoxyphenyl)ethyl]chromone
Uniqueness
Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
651712-11-7 |
|---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate |
InChI |
InChI=1S/C12H22O3/c1-5-15-12(14)10(3)8-6-7-9(2)11(4)13/h8-9,11,13H,5-7H2,1-4H3/t9-,11+/m0/s1 |
InChI-Schlüssel |
QOMMIUJSZUYAPW-GXSJLCMTSA-N |
Isomerische SMILES |
CCOC(=O)C(=CCC[C@H](C)[C@@H](C)O)C |
Kanonische SMILES |
CCOC(=O)C(=CCCC(C)C(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















